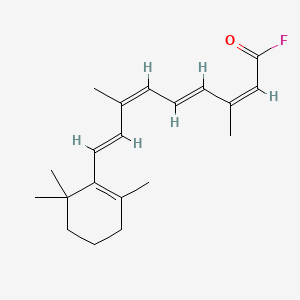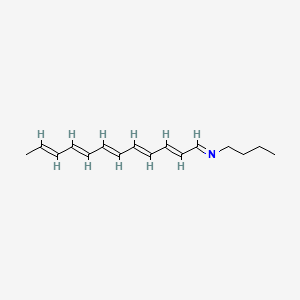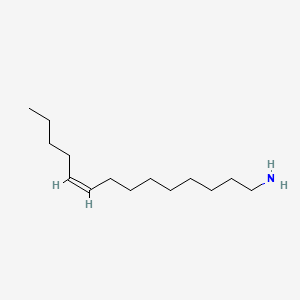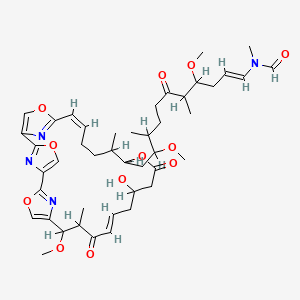![molecular formula C30H46O5 B1239850 (2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal CAS No. 138521-96-7](/img/structure/B1239850.png)
(2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal is a natural product found in Iris domestica, Iris tectorum, and Iris japonica with data available.
Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
Asymmetric Synthesis of Polyketide Spiroketals : This compound has been utilized in asymmetric syntheses, particularly in creating polyketide spiroketals. Such compounds have shown potential in cancer-cell-growth inhibition in certain human cancer cell lines, highlighting their significance in medicinal chemistry (Meilert, Pettit, & Vogel, 2004).
Derivation from Carbohydrates : Research has shown that chiral spiroacetals, including compounds similar to the one , can be prepared from carbohydrates. These spiroacetals are significant due to their potential applications in the synthesis of more complex organic molecules (Martín, Salazar, & Suárez, 1995).
Potential in Spirovetivane Phytoalexins Synthesis : Studies have also focused on synthesizing key intermediates for spirovetivane sesquiterpenes using similar compounds. Such research is crucial in the field of natural product synthesis and may contribute to the development of new pharmaceutical agents (Iwata et al., 1988).
Application in Modified Carbohydrates Synthesis : The compound has been used in studies aiming to synthesize modified carbohydrates, which are valuable in the development of new molecules with potential pharmaceutical applications (Valdersnes et al., 2012).
Synthesis of Spirovetivane Phytoalexins : This compound plays a role in the stereoselective synthesis of spirovetivane phytoalexins, which are important in the field of bioactive natural products (Iwata et al., 1988).
Propriétés
Numéro CAS |
138521-96-7 |
|---|---|
Formule moléculaire |
C30H46O5 |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
(2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal |
InChI |
InChI=1S/C30H46O5/c1-21(2)9-6-10-22(3)11-7-12-24(20-33)26-15-17-30(28(26)34)27(13-8-18-31)25(23(4)19-32)14-16-29(30,5)35/h7,9,11-12,19,26-28,31,33-35H,3,6,8,10,13-18,20H2,1-2,4-5H3/b11-7+,24-12-,25-23-/t26-,27+,28+,29-,30-/m0/s1 |
Clé InChI |
XVFORSWJIMCHND-ADWNQYOQSA-N |
SMILES isomérique |
CC(=CCCC(=C)/C=C/C=C(/CO)\[C@@H]1CC[C@@]2([C@@H]1O)[C@@H](/C(=C(/C)\C=O)/CC[C@]2(C)O)CCCO)C |
SMILES |
CC(=CCCC(=C)C=CC=C(CO)C1CCC2(C1O)C(C(=C(C)C=O)CCC2(C)O)CCCO)C |
SMILES canonique |
CC(=CCCC(=C)C=CC=C(CO)C1CCC2(C1O)C(C(=C(C)C=O)CCC2(C)O)CCCO)C |
Synonymes |
28-deacetylbelamcandal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester](/img/structure/B1239769.png)
![3-[(Z)-2-(5-chloro-2-hydroxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1239770.png)

![(1R,3S,5R,6S,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239772.png)
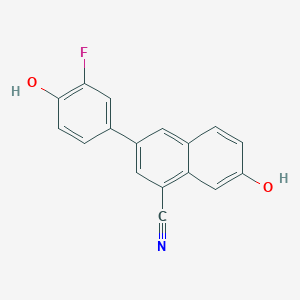
![2-[(Methylsulfanyl)sulfonyl]ethane-1-sulfonic acid--sodium (1/1)](/img/structure/B1239779.png)

